molecular formula C16H20Cl2N4O3 B14593854 1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride CAS No. 61368-95-4

1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride

Katalognummer: B14593854
CAS-Nummer: 61368-95-4
Molekulargewicht: 387.3 g/mol
InChI-Schlüssel: FGWIDVRGHAXIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride is a chemical compound with a unique structure that includes pyridinium ions linked by an oxybis(methylene) bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride typically involves the reaction of 3-acetamidopyridine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrochloric acid. The reaction conditions generally include controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyridinium derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-[Oxybis(methylene)]bis(3-dimethylaminopyridin-1-ium) dichloride: This compound has a similar structure but with dimethylamino groups instead of acetamido groups.

    1,1’-[Oxybis(methylene)]bis(3-ethyloxetane): Another related compound with different functional groups.

Uniqueness

1,1’-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride is unique due to its specific functional groups and the resulting chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

61368-95-4

Molekularformel

C16H20Cl2N4O3

Molekulargewicht

387.3 g/mol

IUPAC-Name

N-[1-[(3-acetamidopyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-3-yl]acetamide;dichloride

InChI

InChI=1S/C16H18N4O3.2ClH/c1-13(21)17-15-5-3-7-19(9-15)11-23-12-20-8-4-6-16(10-20)18-14(2)22;;/h3-10H,11-12H2,1-2H3;2*1H

InChI-Schlüssel

FGWIDVRGHAXIBK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C[N+](=CC=C1)COC[N+]2=CC=CC(=C2)NC(=O)C.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.